Cas no 127957-83-9 (Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate)
Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 5-Pyrimidinecarboxylicacid, 2-amino-4-propyl-, ethyl ester
- ETHYL 2-AMINO-4-PROPYLPYRIMIDINE-5-CARBOXYLATE
- BUTTPARK 36\18-33
- TIMTEC-BB SBB005522
- ETHYL 2-AMINO-4-N-PROPYLPYRIMIDINE-5-CARBOXYLATE
- SB59352
- HMS552C08
- Oprea1_753459
- EN300-685345
- MFCD00052079
- 127957-83-9
- Maybridge1_003748
- FT-0625930
- ethyl 2-amino-4-propylpyrimidine-5-carboxylate, AldrichCPR
- SCHEMBL1661270
- 5-Pyrimidinecarboxylic acid, 2-amino-4-propyl-, ethyl ester
- CHEMBL1834387
- ETHYL2-AMINO-4-PROPYLPYRIMIDINE-5-CARBOXYLATE
- 5-Pyrimidinecarboxylicacid,2-amino-4-propyl-,ethyl ester
- BDBM50354817
- CFA95783
- CS-0297277
- DTXSID70380583
- SR-01000644704-1
- 1X-0926
- Ethyl 2-imino-4-propyl-1,2-dihydropyrimidine-5-carboxylate
- AKOS005084339
- CCG-55690
- DB-041879
- Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate
-
- MDL: MFCD00052079
- Inchi: 1S/C10H15N3O2/c1-3-5-8-7(9(14)15-4-2)6-12-10(11)13-8/h6H,3-5H2,1-2H3,(H2,11,12,13)
- InChI Key: QYDLUXLMZMKADP-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN=C(N)N=C1CCC)=O
Computed Properties
- Exact Mass: 209.11600
- Monoisotopic Mass: 209.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 78.1Ų
Experimental Properties
- Density: 1.15
- Melting Point: 127℃
- Boiling Point: 396.9°Cat760mmHg
- Flash Point: 193.8°C
- Refractive Index: 1.542
- PSA: 78.10000
- LogP: 1.76920
- Vapor Pressure: Not available
Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate Security Information
- Signal Word:warning
- Hazard Statement: Irritant
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B434205-10mg |
Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate |
127957-83-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B434205-50mg |
Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate |
127957-83-9 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B434205-100mg |
Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate |
127957-83-9 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Apollo Scientific | OR24340-1g |
Ethyl 2-amino-4-propylpyrimidicne-5-carboxylate |
127957-83-9 | 1g |
£50.00 | 2025-02-19 | ||
| Apollo Scientific | OR24340-5g |
Ethyl 2-amino-4-propylpyrimidicne-5-carboxylate |
127957-83-9 | 5g |
£150.00 | 2025-02-19 | ||
| Chemenu | CM492469-1g |
Ethyl2-amino-4-propylpyrimidine-5-carboxylate |
127957-83-9 | 97% | 1g |
$98 | 2023-02-03 | |
| Apollo Scientific | OR24340-25g |
Ethyl 2-amino-4-propylpyrimidicne-5-carboxylate |
127957-83-9 | 25g |
£500.00 | 2025-02-19 | ||
| 1PlusChem | 1P000Y1L-1g |
5-Pyrimidinecarboxylic acid, 2-amino-4-propyl-, ethyl ester |
127957-83-9 | 95% | 1g |
$87.00 | 2025-02-18 | |
| A2B Chem LLC | AA43321-1g |
Ethyl 2-amino-4-propylpyrimidine-5-carboxylate |
127957-83-9 | 95% | 1g |
$78.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367947-5g |
Ethyl 2-imino-4-propyl-1,2-dihydropyrimidine-5-carboxylate |
127957-83-9 | 97% | 5g |
¥2237.00 | 2024-08-09 |
Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate Related Literature
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate
Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate (CAS No. 127957-83-9): A Key Intermediate in Modern Pharmaceutical Research
Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate, identified by its CAS number 127957-83-9, is a significant compound in the realm of pharmaceutical chemistry. This pyrimidine derivative has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry. The compound's unique structural features, including the presence of an amino group, a propyl side chain, and a carboxylate ester moiety, make it a valuable building block for constructing more complex molecular architectures.
The< strong>Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate molecule is characterized by a pyrimidine core, which is a heterocyclic aromatic ring system consisting of carbon and nitrogen atoms. This core structure is widely recognized for its biological significance and has been extensively utilized in the synthesis of various pharmacologically active agents. The pyrimidine scaffold is a fundamental component in many nucleoside analogs, which are crucial in antiviral and anticancer therapies.
One of the most compelling aspects of this compound is its role as an intermediate in the synthesis of more complex molecules. The< strong>ethyl 2-amino-4-propyl-5-pyrimidinecarboxylate structure provides a versatile platform for further functionalization, allowing chemists to introduce additional substituents or modify existing ones to tailor the properties of the final product. This flexibility is particularly valuable in medicinal chemistry, where precise control over molecular structure is essential for achieving desired pharmacological effects.
Recent advancements in synthetic methodologies have further highlighted the importance of< strong>Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate. Modern techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled more efficient and scalable synthesis of this compound. These methods have not only improved yield but also reduced the environmental impact of production processes, aligning with the growing emphasis on sustainable chemistry.
In the context of drug discovery, the< strong>Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate has been explored for its potential in developing novel therapeutic agents. Studies have demonstrated its utility in generating derivatives with enhanced biological activity. For instance, modifications at the propyl side chain have been investigated for their impact on receptor binding affinity and metabolic stability. Such research underscores the compound's significance as a scaffold for drug design.
The< strong>Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate also finds applications in agrochemical research. Pyrimidine derivatives are known for their herbicidal and fungicidal properties, and this compound serves as a precursor in synthesizing novel agrochemicals. By leveraging its structural versatility, researchers aim to develop environmentally friendly alternatives to traditional pesticides, which are often associated with adverse ecological impacts.
The chemical properties of< strong>Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate make it an attractive candidate for various industrial applications beyond pharmaceuticals and agrochemicals. Its stability under different conditions and compatibility with multiple reaction pathways enhance its utility in industrial-scale synthesis. Furthermore, its role as a chiral building block has been explored in the development of enantiomerically pure compounds, which are increasingly demanded in fine chemical manufacturing.
The< strong>Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate market continues to grow alongside advancements in chemical synthesis and drug development technologies. As demand for specialized intermediates rises, so does the need for high-quality sources of this compound. Manufacturers are investing in innovative production methods to meet these demands while adhering to stringent quality control standards.
In conclusion, Ethyl 2-Amino-4-propyl-5-pyrimidinecarboxylate (CAS No. 127957-83-9) stands as a pivotal compound in modern chemical research. Its structural versatility and functional group compatibility make it indispensable in pharmaceuticals, agrochemicals, and industrial applications. As scientific understanding progresses and new synthetic techniques emerge, the importance of this compound is expected to expand further, solidifying its role as a cornerstone of advanced chemical synthesis.
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